![molecular formula C52H44F12FeO2P2 B13411548 [(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13411548.png)
[(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)” is an organometallic complex that features iron as its central metal atom This compound is characterized by its intricate structure, which includes multiple aromatic rings and phosphane ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of iron with the specified ligands. The process may include:
Ligand Preparation: Synthesizing the phosphane and cyclopentadienyl ligands separately.
Coordination Reaction: Reacting the ligands with an iron precursor, such as iron(II) chloride, under controlled conditions.
Purification: Isolating the desired product through techniques like crystallization or chromatography.
Industrial Production Methods
Industrial production of such organometallic compounds may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Phosphines, carbonyl compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions may result in new organometallic compounds with different ligands.
Applications De Recherche Scientifique
Chemistry
Catalysis: This compound can serve as a catalyst in various organic reactions, including hydrogenation and polymerization.
Material Science: It can be used in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine
Drug Development:
Biological Probes: Used in studying biological processes at the molecular level.
Industry
Chemical Manufacturing: Employed in the synthesis of fine chemicals and intermediates.
Electronics: Utilized in the production of electronic components due to its conductive properties.
Mécanisme D'action
The compound exerts its effects through the interaction of its iron center with various molecular targets. The phosphane and cyclopentadienyl ligands play a crucial role in stabilizing the iron center and facilitating its reactivity. The specific pathways involved depend on the type of reaction and the conditions under which it occurs.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrocene: Another iron-based organometallic compound with a simpler structure.
Iron Carbonyls: Compounds like iron pentacarbonyl, which feature carbonyl ligands instead of phosphane ligands.
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple trifluoromethyl and methoxy groups, which can significantly influence its reactivity and applications compared to simpler organometallic compounds.
Propriétés
Formule moléculaire |
C52H44F12FeO2P2 |
|---|---|
Poids moléculaire |
1046.7 g/mol |
Nom IUPAC |
[(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C47H39F12O2P2.C5H5.Fe/c1-25-15-34(16-26(2)42(25)60-6)63(35-17-27(3)43(61-7)28(4)18-35)41-14-9-8-11-40(41)39-13-10-12-38(39)29(5)62(36-21-30(44(48,49)50)19-31(22-36)45(51,52)53)37-23-32(46(54,55)56)20-33(24-37)47(57,58)59;1-2-4-5-3-1;/h8-24,29H,1-7H3;1-5H;/q2*-1;+2/b40-39+;; |
Clé InChI |
SFEINFLBDYXNGU-ZZMWOFSUSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1OC)C)P([C-]\2C=CC=C/C2=C\3/C=CC=C3C(C)P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=C(C(=C6)C)OC)C.[CH-]1C=CC=C1.[Fe+2] |
SMILES canonique |
CC1=CC(=CC(=C1OC)C)P([C-]2C=CC=CC2=C3C=CC=C3C(C)P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=C(C(=C6)C)OC)C.[CH-]1C=CC=C1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-aminoethyl)-1H-indol-6-ol;2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid](/img/structure/B13411467.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B13411473.png)

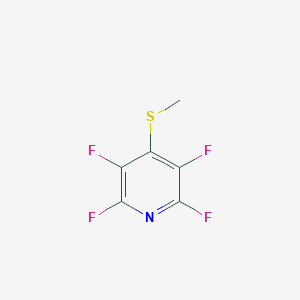
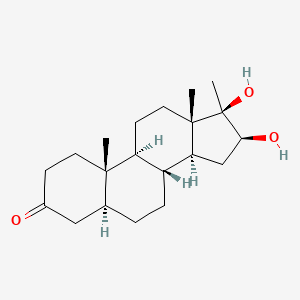
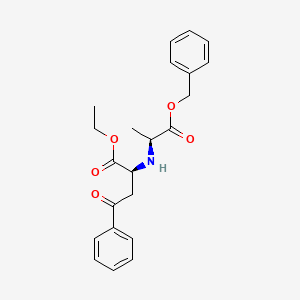
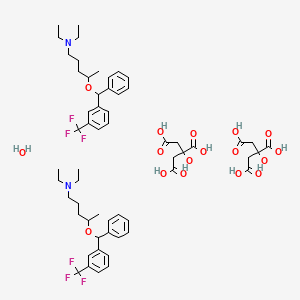

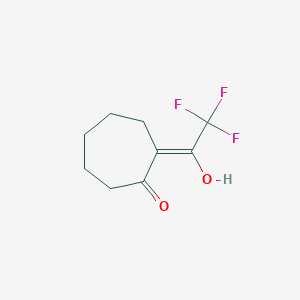
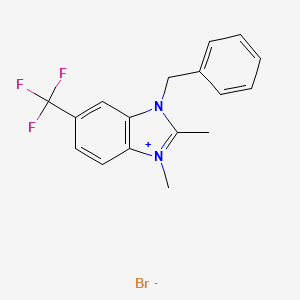
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13411524.png)
![Diethyl[3-(hydroxyamino)propyl]phosphonate](/img/structure/B13411534.png)
![3-(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-YL)-propionic acid methyl ester](/img/structure/B13411539.png)
